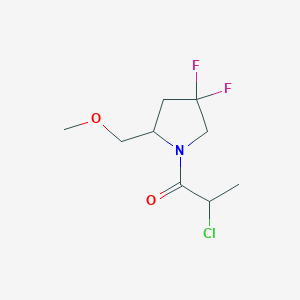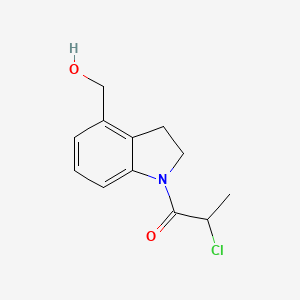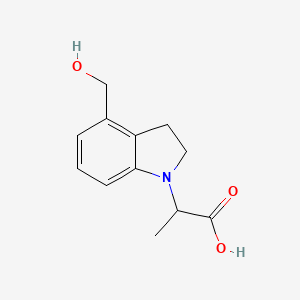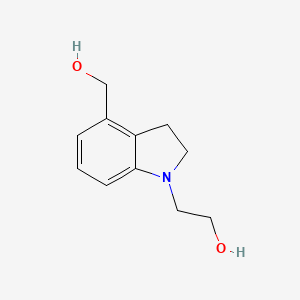
3-(氟甲基)-4-(三氟甲基)吡咯烷
描述
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H9F4N and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
不对称合成
该化合物用于合成具有三个相邻立体中心的、高度官能化的吡咯烷衍生物,这对于创建具有特定空间排列的分子至关重要,而特定空间排列对于生物活性必不可少 .
氧化还原电位
“3-(氟甲基)-4-(三氟甲基)吡咯烷”由于其三氟甲基可能参与氧化还原反应。 了解其氧化还原电位对于三氟甲基化反应的机理研究至关重要,而三氟甲基化反应在药物开发和功能材料中具有重要意义 .
有机催化
该化合物可以作为有机催化剂或有机催化体系的一部分,用于各种化学反应,包括迈克尔/曼尼希 [3+2] 环加成序列 .
C–F 键活化
它在 CF3 基团中的 C–F 键活化方面具有潜在应用,包括阴离子 S N 2′-型取代、阳离子 S N 1′-型取代、ipso-取代和使用过渡金属或光氧化还原催化剂进行的脱氟官能化 .
农药工业
虽然没有直接提到“3-(氟甲基)-4-(三氟甲基)吡咯烷”,但含三氟甲基的化合物广泛应用于农药工业,用于作物保护。 它们在合成各种杀虫剂和除草剂中发挥着关键作用 .
制药工业
作用机制
Target of Action
The trifluoromethyl group often plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals .
Biochemical Pathways
The trifluoromethyl group is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve the pharmacokinetic properties of pharmaceuticals .
Result of Action
The trifluoromethyl group is known to have significant physicochemical effects when substituted at different positions in a molecule .
Action Environment
The trifluoromethyl group is often used in drug design to improve the stability of pharmaceuticals .
生化分析
Biochemical Properties
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets . Additionally, the fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biochemical properties .
Cellular Effects
The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of trifluoromethyl groups into biomolecules can alter their hydrophobicity and electronic properties, impacting their interaction with cellular membranes and proteins . Furthermore, the presence of fluorine atoms can affect the compound’s ability to cross cell membranes, thereby influencing its distribution and accumulation within cells .
Molecular Mechanism
At the molecular level, 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects through various mechanisms. One key aspect is its ability to participate in radical trifluoromethylation reactions, which involve the generation of carbon-centered radical intermediates . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other biochemical effects. Additionally, the compound’s fluorinated groups can enhance its binding affinity to specific targets, further modulating its biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to the formation of reactive intermediates, which may have distinct biochemical effects compared to the parent compound . Long-term exposure to 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s fluorinated groups can influence its metabolic flux, affecting the levels of metabolites and intermediates in biochemical reactions . Enzymes such as cytochrome P450s and other oxidoreductases play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites .
Transport and Distribution
The transport and distribution of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity and ability to form hydrogen bonds can affect its interaction with transporters and binding proteins, modulating its localization and accumulation within specific cellular compartments . Additionally, the presence of fluorine atoms can enhance the compound’s ability to cross biological membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is determined by various factors, including targeting signals and post-translational modifications. The compound’s fluorinated groups can influence its interaction with specific organelles and cellular compartments, affecting its activity and function . For instance, the presence of trifluoromethyl groups can enhance the compound’s localization to hydrophobic environments, such as lipid membranes and intracellular vesicles .
属性
IUPAC Name |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N/c7-1-4-2-11-3-5(4)6(8,9)10/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAZDBBGVSQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)

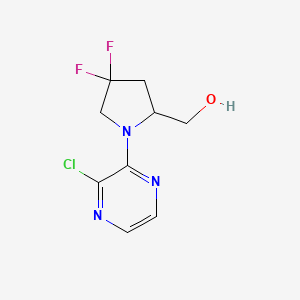
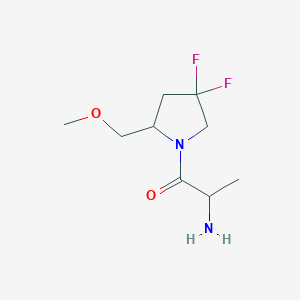
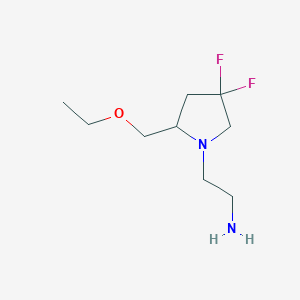
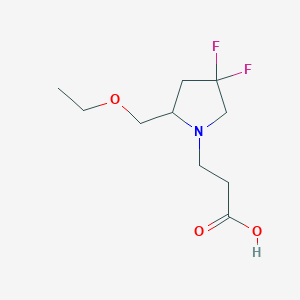

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)
